Smurf1-IN-A01 is an inhibitor of negatively regulatory factor Smurf1 for promoting bone formation.
Smurf1-IN-A01
CAS No.:
Cat. No.: VC0543456
Molecular Formula: C22H20ClF3N4O3S
Molecular Weight: 512.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H20ClF3N4O3S |
---|---|
Molecular Weight | 512.9 g/mol |
IUPAC Name | [4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[4-(5-methylpyrazol-1-yl)phenyl]methanone |
Standard InChI | InChI=1S/C22H20ClF3N4O3S/c1-15-8-9-27-30(15)17-4-2-16(3-5-17)21(31)28-10-12-29(13-11-28)34(32,33)18-6-7-20(23)19(14-18)22(24,25)26/h2-9,14H,10-13H2,1H3 |
Standard InChI Key | QFYLTUDRXBNZFQ-UHFFFAOYSA-N |
SMILES | CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Canonical SMILES | CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Smurf1-IN-A01
Structural and Solubility Characteristics
Smurf1-IN-A01 has the chemical formula and a molecular weight of 512.93 g/mol . The compound is sparingly soluble in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) at 62.5 mg/mL (121.85 mM) . Stability studies recommend storage at 4°C with protection from light, while stock solutions stored at -80°C retain efficacy for up to six months .
Table 1: Stock Solution Preparation Guidelines
Concentration | Volume Required (1 mg) | Volume Required (5 mg) | Volume Required (10 mg) |
---|---|---|---|
1 mM | 1.9496 mL | 9.7479 mL | 19.4958 mL |
5 mM | 0.3899 mL | 1.9496 mL | 3.8992 mL |
10 mM | 0.195 mL | 0.9748 mL | 1.9496 mL |
Selectivity and Binding Kinetics
Smurf1-IN-A01 exhibits high selectivity for Smurf1 over related E3 ubiquitin ligases, as demonstrated by surface plasmon resonance (SPR) assays . Its kd of 3.664 nM positions it as one of the most potent Smurf1 inhibitors reported to date . This selectivity is critical for minimizing off-target effects in cellular assays, particularly in pathways involving Smad1/5 stabilization .
Mechanism of Action: Targeting the Smurf1-Smad Axis
Regulation of BMP Signaling
Smurf1 ubiquitinates Smad1/5 for proteasomal degradation, thereby dampening BMP-2 signaling . By inhibiting Smurf1, Smurf1-IN-A01 increases cytoplasmic levels of Smad1/5, promoting their translocation to the nucleus and enhancing transcription of BMP-responsive genes such as Id1 and Runx2 . This mechanism has been validated in lens epithelial cells (LECs), where A01 treatment elevated pSmad1/5 levels by 2.3-fold compared to controls .
Cross-Talk with TGF-β and NF-κB Pathways
Emerging evidence suggests that Smurf1-IN-A01 also modulates TGF-β-driven epithelial-mesenchymal transition (EMT) by stabilizing Smad7, a negative regulator of TGF-β receptor I . In retinal pigment epithelial (RPE) cells, A01 reduced TGF-β1-induced EMT markers (α-SMA, fibronectin) by 40–60% while suppressing NF-κB phosphorylation and NLRP3 inflammasome activation . These pleiotropic effects highlight its potential in treating fibrotic disorders.
Preclinical Research Findings
Fibrotic Cataract Models
In a murine anterior subcapsular cataract (ASC) model, intravitreal administration of 10 μM A01 reduced subcapsular opacity volume by 58% and suppressed EMT in LECs . RNA sequencing revealed downregulation of Tgfb1, Bmp2, and EMT-associated genes (Snail1, Twist1) following treatment . Concurrently, Smad1/5 protein levels increased by 3.1-fold, confirming target engagement .
Retinal Degeneration Applications
In sodium iodate (NaIO₃)-induced retinal degeneration models, A01 (5 μg intravitreal injection) preserved retinal structure, reducing photoreceptor apoptosis by 70% and inhibiting IL-1β secretion . Mechanistically, it disrupted the Smurf1/β-TrCP axis, stabilizing IκBα and attenuating NF-κB-driven inflammation .
Oncology Research Insights
Though preliminary, studies in bladder cancer cell lines indicate that A01 potentiates BMP signaling to inhibit mesenchymal cell migration . When combined with BMP ligands, it reduced metastatic potential by 45%, suggesting utility in curbing epithelial-to-mesenchymal plasticity .
Therapeutic Implications and Challenges
Neurodegenerative Disorders
By stabilizing Smad1/5, A01 may enhance neuroprotective BMP signaling in conditions like Alzheimer’s disease. Early-stage in vitro models show a 30% increase in neuronal survival under oxidative stress, though in vivo validation is pending .
Limitations and Future Directions
Current research is limited to preclinical models, with no clinical trials reported. Key challenges include optimizing pharmacokinetics and assessing off-target effects in chronic dosing regimens. Second-generation analogs with improved solubility and brain penetrance are under development .
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